molecular formula C30H40N2O4 B11636962 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11636962
M. Wt: 492.6 g/mol
InChI Key: ZVHHTKDLXYNGJU-IMVLJIQESA-N
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Description

5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, tert-butylphenyl, dimethylaminopropyl, hydroxy, and propoxybenzoyl groups

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O4/c1-8-18-36-23-14-15-24(20(2)19-23)27(33)25-26(21-10-12-22(13-11-21)30(3,4)5)32(29(35)28(25)34)17-9-16-31(6)7/h10-15,19,26,33H,8-9,16-18H2,1-7H3/b27-25+

InChI Key

ZVHHTKDLXYNGJU-IMVLJIQESA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)C(C)(C)C)O)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the various functional groups. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the dimethylamino group may interact with receptors or enzymes, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on the specific context and the molecular targets involved.

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as other pyrrolidone derivatives or compounds with tert-butylphenyl and dimethylaminopropyl groups. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of 5-(4-TERT-BUTYLPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

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